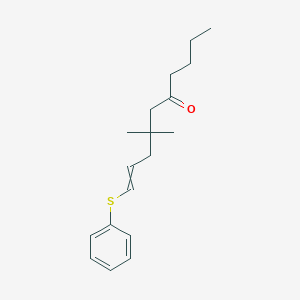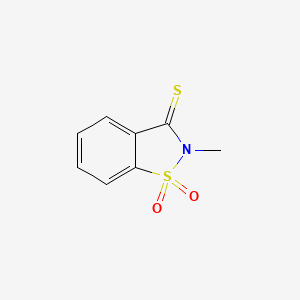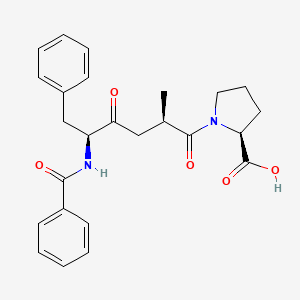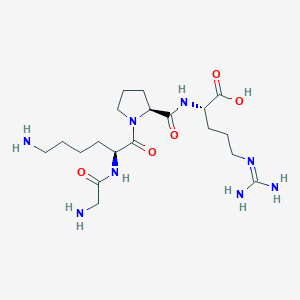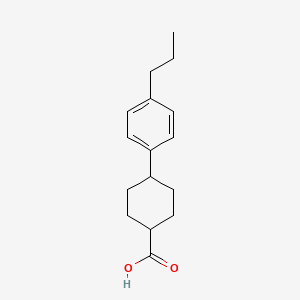
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a propylphenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The process typically includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield cyclohexanecarboxylic acid.
Substitution Reaction: The cyclohexanecarboxylic acid undergoes a substitution reaction with 4-propylphenyl halide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and substitution processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as halides, to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acid chlorides.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol or cyclohexanone.
Substitution: Cyclohexanecarbonyl chloride.
Applications De Recherche Scientifique
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The propylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: A simpler analog without the propylphenyl group.
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: A similar compound with a chlorine substituent instead of a propyl group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a propylphenyl group.
Uniqueness: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of the propylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
85230-04-2 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
4-(4-propylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3,(H,17,18) |
Clé InChI |
YOXTXHPMOBOZQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
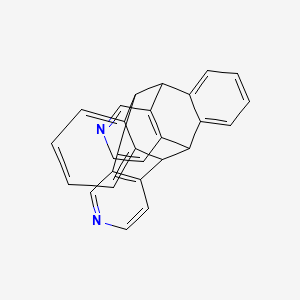
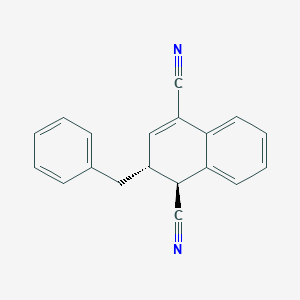
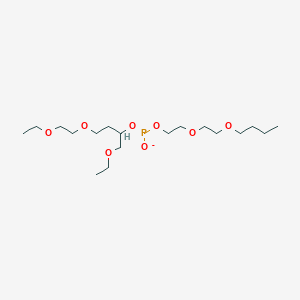
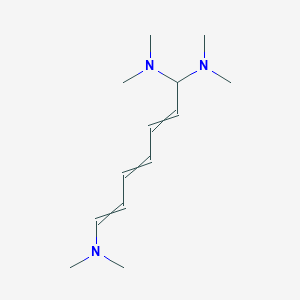

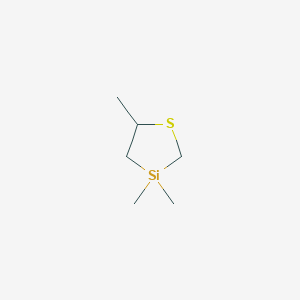
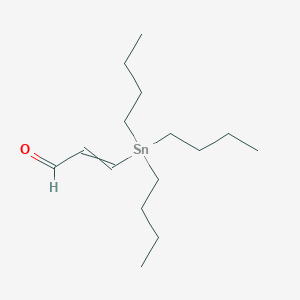
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
